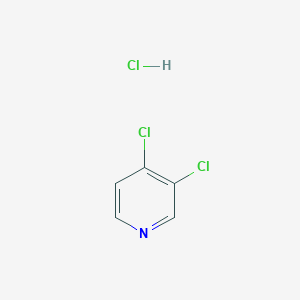

3,4-Dichloropyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dichloropyridine hydrochloride is a chemical compound that belongs to the class of organochlorine compounds, specifically a dichlorinated derivative of pyridine. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Analysis

The synthesis of related chlorinated pyridines involves various strategies, including direct chlorination of pyridine derivatives, as well as more complex routes involving initial formation of functionalized pyridines followed by chlorination. For instance, novel 2-chloro-1,4-dihydropyridine derivatives were synthesized by chlorination of 2-hydroxy-1,4-dihydropyridines with phosphorus oxychloride, showcasing the versatility in approaches to chlorinate pyridine derivatives (Cho et al., 1989).

Molecular Structure Analysis

Molecular structure analysis of chlorinated pyridines, including 3,4-dichloropyridine, often utilizes techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, studies have analyzed the crystal structures of related compounds to understand the geometry and electronic structure that influence their reactivity and physical properties (Al‐Refai et al., 2016).

Chemical Reactions and Properties

3,4-Dichloropyridine hydrochloride participates in various chemical reactions, including substitution reactions where the chlorine atoms can be replaced with other groups, facilitating the synthesis of a wide range of derivatives. The dichloro group also influences the electronic properties of the pyridine ring, affecting its reactivity (Barakat et al., 2015).

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Toxicity Studies

Pesticide Monitoring in Water Sources : Studies on 1,3-Dichloropropene, a different chlorinated compound, emphasize the importance of monitoring pesticides in agricultural areas to assess the risk to drinking water sources. These efforts highlight the broader category of chlorinated hydrocarbons and their environmental fate (van Wesenbeeck & Knowles, 2019).

Impact of Diuron on the Environment : Diuron, another chlorinated compound, shows the potential toxic effects on non-target species and its persistence in the environment. This raises concerns about the indirect toxicity of chlorinated compounds, including 3,4-Dichloropyridine hydrochloride, through their degradation products (Giacomazzi & Cochet, 2004).

Chemical Synthesis and Applications

Synthesis of Pyranopyrimidine Scaffolds : Research into the synthesis of pyranopyrimidine scaffolds, important in medicinal chemistry, can be related to the synthesis and application of 3,4-Dichloropyridine hydrochloride in forming complex organic molecules. This highlights the role of chlorinated pyridines in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Oxadiazole Compounds : The therapeutic worth of 1,3,4-Oxadiazole tailored compounds, featuring different core structures, underscores the versatility of nitrogen-containing heterocycles, akin to the research potential of 3,4-Dichloropyridine hydrochloride in drug development (Verma et al., 2019).

Wirkmechanismus

Target of Action

3,4-Dichloropyridine hydrochloride is a derivative of pyridine, which is used as an intermediate in many chemical reactions

Mode of Action

For instance, they can participate in “phosphonium salt installation”, a process used for the late-stage halogenation of complex pharmaceuticals . This process involves installing heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles .

Eigenschaften

IUPAC Name |

3,4-dichloropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSTXSORAFCZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597812 |

Source

|

| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloropyridine hydrochloride | |

CAS RN |

159732-45-3 |

Source

|

| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)